molecular formula C13H12O8 B081005 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione CAS No. 13280-64-3

5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione

Cat. No. B081005
CAS RN: 13280-64-3
M. Wt: 296.23 g/mol
InChI Key: MXHXGNZUVJIBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione, also known as Furosemide, is a widely used diuretic drug that is commonly prescribed for the treatment of hypertension, edema, and congestive heart failure. It is a potent loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidney.

Mechanism Of Action

5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidney. This leads to increased excretion of these ions, as well as water, which results in diuresis and a reduction in blood volume and blood pressure.

Biochemical And Physiological Effects

5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione has several biochemical and physiological effects, including the reduction of blood pressure, the removal of excess fluid from the body, and the reduction of edema. It also has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione has several advantages for use in lab experiments, including its potency and specificity as a diuretic, as well as its well-established mechanism of action. However, it also has some limitations, such as potential side effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione, including investigating its effects on other physiological systems beyond the kidney, such as the cardiovascular system and the immune system. Additionally, further studies could explore the potential for 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione to be used in combination with other drugs for the treatment of various diseases and conditions. Finally, research could focus on developing new formulations of 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione that are more effective and have fewer side effects.

Synthesis Methods

5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione is synthesized by reacting 4-chloro-5-sulfamoylanthranilic acid with ethyl ester of glycine to form the corresponding amide. The amide is then cyclized with phosphorus oxychloride to give 5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione.

Scientific Research Applications

5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione is widely used in scientific research for studying the mechanisms of diuretic action and the regulation of electrolyte balance in the body. It has also been used in studies investigating the effects of diuretics on blood pressure and cardiovascular disease.

properties

CAS RN

13280-64-3

Product Name

5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione

Molecular Formula

C13H12O8

Molecular Weight

296.23 g/mol

IUPAC Name

5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione

InChI

InChI=1S/C13H12O8/c1-4(14)9-12(2,18)8-7(10(16)20-11(8)17)5-3-6(15)21-13(5,9)19/h8-9,18-19H,3H2,1-2H3

InChI Key

MXHXGNZUVJIBGO-UHFFFAOYSA-N

SMILES

CC(=O)C1C(C2C(=C3C1(OC(=O)C3)O)C(=O)OC2=O)(C)O

Canonical SMILES

CC(=O)C1C(C2C(=C3C1(OC(=O)C3)O)C(=O)OC2=O)(C)O

synonyms

2-Cyclohexene-1,2-dicarboxylic anhydride, 5-acetyl-3- (carboxymethyl)- 4,4,6-trihydroxy-6-methyl-, .gamma.-lactone

Origin of Product

United States

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